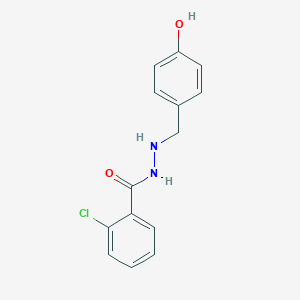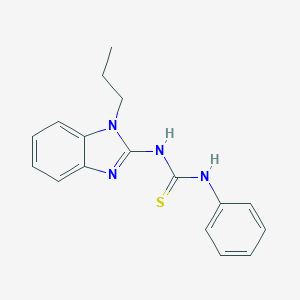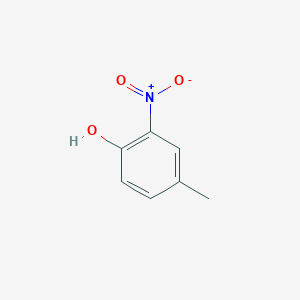![molecular formula C13H12ClN3O4S B228424 2-[2-[2-[(1Z)-1-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228424.png)
2-[2-[2-[(1Z)-1-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[2-[(1Z)-1-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid is a chemical compound with potential applications in scientific research. This compound is also known as CTA056 and has been the subject of several studies exploring its potential as a therapeutic agent.
Wirkmechanismus
CTA056 has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and cyclooxygenase-2 (COX-2). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, while COX-2 is an enzyme that plays a role in inflammation. By inhibiting these enzymes, CTA056 may be able to reduce inflammation and promote cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that CTA056 can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models. Additionally, CTA056 has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CTA056 in lab experiments is that it has been shown to have potential therapeutic applications in several areas of scientific research. Additionally, CTA056 is relatively easy to synthesize and has a high degree of purity. However, one limitation of using CTA056 in lab experiments is that it may have off-target effects on other enzymes and pathways, which could complicate data interpretation.
Zukünftige Richtungen
There are several areas of future research that could be explored with CTA056. One area is the development of more potent and selective inhibitors of HDACs and COX-2, which could have potential therapeutic applications in cancer and inflammation. Additionally, CTA056 could be studied further for its potential as a neuroprotective agent in animal models of neurodegenerative diseases. Finally, the cellular and molecular mechanisms underlying the effects of CTA056 could be further elucidated, which could lead to the development of new therapeutic strategies.
Synthesemethoden
The synthesis of CTA056 involves several steps, including the reaction of 2-mercaptoacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-4,5-dimethylthiazole to form the thiazole ring. The resulting compound is then reacted with 2-hydrazinyl-2-imidazoline to form the hydrazide intermediate, which is then reacted with 3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)ethylamine to form CTA056.
Wissenschaftliche Forschungsanwendungen
CTA056 has been studied for its potential as a therapeutic agent in several areas of scientific research, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that CTA056 can inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, CTA056 has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Eigenschaften
Molekularformel |
C13H12ClN3O4S |
|---|---|
Molekulargewicht |
341.77 g/mol |
IUPAC-Name |
2-[2-[2-[(1Z)-1-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C13H12ClN3O4S/c1-6(8-4-7(14)2-3-9(8)18)16-17-13-15-12(21)10(22-13)5-11(19)20/h2-4,10,16H,5H2,1H3,(H,19,20)(H,15,17,21)/b8-6- |
InChI-Schlüssel |
QJJDXYFTZARGME-VURMDHGXSA-N |
Isomerische SMILES |
C/C(=C/1\C=C(C=CC1=O)Cl)/NNC2=NC(=O)C(S2)CC(=O)O |
SMILES |
CC(=C1C=C(C=CC1=O)Cl)NNC2=NC(=O)C(S2)CC(=O)O |
Kanonische SMILES |
CC(=C1C=C(C=CC1=O)Cl)NNC2=NC(=O)C(S2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



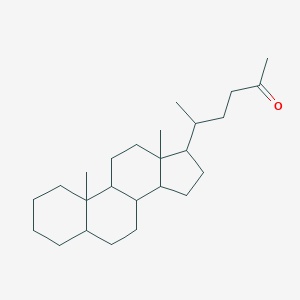
![N-(3'-acetyl-6-methoxy-3,4-dihydro-2H,3'H-spiro[naphthalene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B228343.png)
![2-bromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B228346.png)
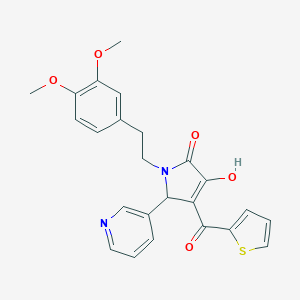
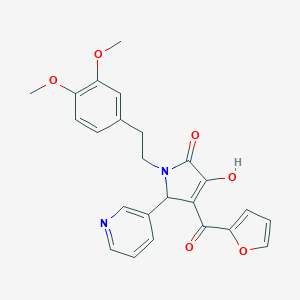

![(5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B228382.png)

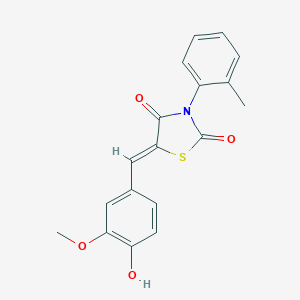

![2-[2-(4-hydroxyanilino)-4-oxo-1,3-thiazol-5-yl]-N-phenylacetamide](/img/structure/B228392.png)
